molecular formula C15H13BrClNO3S B2462802 Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate CAS No. 554423-32-4

Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate

Cat. No.: B2462802
CAS No.: 554423-32-4
M. Wt: 402.69
InChI Key: AULNJCFWJGVJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13BrClNO3S and its molecular weight is 402.69. The purity is usually 95%.
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Biological Activity

Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate (CAS Number: 338956-07-3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrClNO3SC_{15}H_{13}BrClNO_3S, with a molecular weight of 402.69 g/mol. The compound features a thiophene ring substituted with a bromophenyl group and a chloroacetamido moiety, which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the antibacterial activity reported:

Bacterial Strain MIC (mg/mL) Comparison
Staphylococcus aureus40.0Comparable to ampicillin
Bacillus subtilis38.0Comparable to ampicillin
Escherichia coli64.0Lower than ampicillin
Pseudomonas aeruginosa86.9Higher than ampicillin

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which is often attributed to the presence of the bromophenyl and chloroacetamido substituents that enhance membrane permeability and interaction with bacterial targets .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the ABTS assay, which measures the ability to scavenge free radicals. The results are as follows:

Compound % Inhibition Reference
This compound62.0Ascorbic acid (88.44%)
Other derivatives (7a-c)46.9 - 54.9Varies by structure

The compound exhibited significant inhibition activity, suggesting its potential as an antioxidant agent comparable to established antioxidants like ascorbic acid .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins. The docking results indicate strong binding affinities with various enzymes, suggesting that structural modifications could enhance its biological activity further .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : In a study focusing on multidrug-resistant strains, this compound demonstrated superior activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .
  • Antioxidant Profiling : Another investigation assessed the antioxidant capacity of this compound in cellular models, revealing protective effects against oxidative stress-induced damage in human cell lines, further supporting its therapeutic potential in oxidative stress-related diseases .

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)14-11(18-13(19)8-17)7-12(22-14)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULNJCFWJGVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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